N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a thiophen-3-yl acetamide moiety at position 5. The compound’s molecular formula is C₂₃H₂₀N₂O₃S (calculated molecular weight: 404.48 g/mol), combining heterocyclic aromatic systems (furan and thiophene) with a bicyclic tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(10-14-6-9-26-13-14)21-17-4-3-15-5-7-22(12-16(15)11-17)20(24)18-2-1-8-25-18/h1-4,6,8-9,11,13H,5,7,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVLVVYYVQAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CSC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Structure and Synthesis
The compound features a unique structure combining a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a thiophene ring. The molecular formula is , with a molecular weight of approximately 348.43 g/mol.
Synthesis Overview:
- Formation of Furan-2-carbonyl Intermediate: This is typically synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).
- Coupling Reaction: The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
- Final Acetylation: The intermediate undergoes acetylation with thiophen-3-yl acetic acid to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 | 6.19 | Sorafenib | 9.18 |
| MCF-7 | 5.10 | Doxorubicin | 7.26 |
These findings suggest that this compound could be a promising lead compound in anticancer drug development.
Enzyme Inhibition Studies
The structural characteristics of this compound suggest potential applications in enzyme inhibition studies. It can serve as a probe to investigate the activity of specific enzymes involved in disease pathways. For example, compounds with similar furan and isoquinoline structures have shown to inhibit key enzymes such as:
- Topoisomerase II
- Protein Kinases
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of related compounds:
-
Isoquinoline Derivatives: These have been shown to possess anticancer activity against various cell lines including MCF-7 and A549.
- Findings: Some derivatives exhibited IC50 values as low as 0.72 µM against A549 cells.
-
Thiazolidinone Compounds: Modifications to similar frameworks have resulted in diverse biological activities including antidiabetic and antioxidant effects.
- Example: Certain derivatives showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 5.1 to 22.08 µM.
Comparison with Similar Compounds
Structural Analogues with Tetrahydroisoquinoline Scaffolds
The tetrahydroisoquinoline core is a common feature in several pharmacologically active compounds. Key structural analogues include:
Key Observations :
- Substituent Position: Substitution at the 7-yl position (target compound) vs.
- Heterocyclic Moieties : The furan-2-carbonyl group (target compound) is less electron-rich than thiophene-2-carbonyl (), which may influence redox stability and metabolic pathways .
- Functional Groups : The thiophen-3-yl acetamide in the target compound contrasts with the trimethoxybenzamide in . Methoxy groups enhance solubility but may reduce membrane permeability compared to thiophene’s hydrophobic character .
Pharmacological and Physicochemical Comparisons
- Anti-Exudative Activity: Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg). However, the target compound’s thiophen-3-yl group may enhance potency due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Crystallographic Behavior : N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) form inversion dimers via N–H⋯N hydrogen bonds. The target compound’s furan and thiophene substituents likely disrupt such packing, affecting crystallinity and solubility .
- Synthetic Accessibility : The synthesis of analogous compounds (e.g., ) involves refluxing with triethylamine in acetonitrile, suggesting the target compound may require similar conditions. However, the thiophen-3-yl group’s steric bulk could necessitate longer reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
